Technical Whitepaper: 3-Aminophenylboronic Acid 1,3-Propanediol Ester
Technical Whitepaper: 3-Aminophenylboronic Acid 1,3-Propanediol Ester
Topic: 3-Aminophenylboronic Acid 1,3-Propanediol Ester (CAS 210775-52-3) Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Discovery Scientists[1]
Strategic Utilization in Suzuki-Miyaura Coupling and Medicinal Chemistry[1]
Executive Summary
3-aminophenylboronic acid 1,3-propanediol ester (CAS 210775-52-3) represents a specialized class of organoboron synthons designed to balance hydrolytic stability with reactivity.[1] Unlike the ubiquitous pinacol esters, the 1,3-propanediol (trimethylene glycol) cyclic ester offers a distinct reactivity profile advantageous for specific synthetic pathways where atom economy and facile deprotection are prioritized. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis, and application in high-value medicinal chemistry workflows.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Specification |
| CAS Number | 210775-52-3 |
| IUPAC Name | 3-(1,3,2-Dioxaborinan-2-yl)aniline |
| Molecular Formula | C |
| Molecular Weight | 177.01 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water |
| Structural Class | Cyclic Boronate Ester (6-membered dioxaborinane) |
Structural Analysis
The compound features an aniline moiety with a boronic ester at the meta position. The 1,3-propanediol protecting group forms a 6-membered dioxaborinane ring.[1]
-
Electronic Effect: The electron-donating amino group (-NH
) at the meta position makes the aryl ring moderately electron-rich, influencing the rate of transmetalation in cross-coupling reactions.[1] -
Steric Environment: The 6-membered ring is less sterically hindered than the 5-membered pinacol ester (tetramethyldioxaborolane), rendering it more susceptible to hydrolysis but also potentially more reactive in transesterification protocols.[1]
Strategic Utility: Why Choose the Propanediol Ester?
In the landscape of boronic acid surrogates, the choice of the ester group dictates the success of the reaction.
Comparative Analysis:
-
Vs. Free Boronic Acid:
-
Problem: Free acids often dehydrate to form boroxines (anhydride trimers) or polymerize, leading to variable stoichiometry.
-
Solution: The 1,3-propanediol ester "caps" the boron, preventing trimerization and ensuring a defined molecular weight for precise stoichiometry.
-
-
Vs. Pinacol Ester (Bpin):
-
Atom Economy: The 1,3-propanediol leaving group (MW ~76) is lighter than pinacol (MW ~118), improving atom economy in large-scale manufacturing.[1]
-
Deprotection: Pinacol esters are notoriously difficult to hydrolyze back to the free acid. The 1,3-propanediol ester hydrolyzes under milder conditions, making it the superior choice if the final target is a boronic acid-functionalized sensor or inhibitor.[1]
-
Synthesis & Manufacturing Protocol
The synthesis relies on the condensation of 3-aminophenylboronic acid with 1,3-propanediol under dehydrating conditions.[1]
Protocol:
-
Reagents: 3-Aminophenylboronic acid (1.0 eq), 1,3-propanediol (1.1 eq).
-
Solvent: Toluene or Benzene (for azeotropic water removal).
-
Setup: Dean-Stark apparatus.
-
Procedure: Reflux the mixture for 4–6 hours until water collection ceases.
-
Purification: Concentrate the solvent. The product often crystallizes upon cooling or addition of hexanes. Recrystallize from EtOAc/Hexanes if necessary.
Figure 1: Synthesis pathway via condensation and azeotropic dehydration.[1]
Key Application: Suzuki-Miyaura Cross-Coupling[1][9][10][11]
This compound is a vital building block for introducing the 3-aminophenyl motif into biaryl drug candidates (e.g., kinase inhibitors).
Mechanism of Action:
The cycle follows the standard Pd(0)/Pd(II) pathway. The amino group usually does not require protection during coupling if mild bases (e.g., K
Optimized Coupling Conditions:
-
Catalyst: Pd(dppf)Cl
or Pd(PPh ) (3-5 mol%).[1] -
Base: K
CO (2-3 eq) or Cs CO (for sterically demanding substrates).[1] -
Temperature: 80–100°C.[1]
Figure 2: Catalytic cycle of Suzuki-Miyaura coupling utilizing the boronate ester.
Advanced Applications: Biosensors & Materials[1][12]
Beyond synthesis, the 1,3-propanediol ester is valuable in Dynamic Covalent Chemistry .[4]
-
Sugar Sensing: Upon hydrolysis, the generated free boronic acid can reversibly bind to 1,2- or 1,3-diols (present in glucose or ribose). The 3-amino group allows for the conjugation of fluorophores (e.g., via amide coupling with FITC or Rhodamine), creating a fluorescent glucose sensor.
-
Polymer Functionalization: The amino group can initiate polymerization or react with isocyanates to form polyurethanes, while the boronate ester remains latent until activated by pH changes.
Handling, Stability, and Safety
-
Hydrolytic Sensitivity: While more stable than the free acid, the 1,3-propanediol ester is hygroscopic. Store under an inert atmosphere (Nitrogen/Argon) at 2–8°C.
-
Toxicity: Treat as a skin and eye irritant.[5] The aniline moiety suggests potential sensitization; use appropriate PPE (gloves, goggles, fume hood).
-
Shelf Life: Approximately 12–24 months if stored properly in a desiccator.[1]
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews.[1] Link
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[6][4] Wiley-VCH.[1] Link
-
Deng, X., et al. (2002). Synthesis and properties of boronic acid-functionalized polymers. Polymer International.[1] (General reference for boronic acid polymer applications).
-
PubChem. (n.d.). 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (Analogous Reference).[1][7][8][9] National Library of Medicine.[1] Link
-
Cayman Chemical. (n.d.). 4-Aminophenylboronic Acid pinacol ester Product Information. (Reference for handling amino-boronates). Link
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- 5. CAS 51000-52-3: Vinyl neodecanoate | CymitQuimica [cymitquimica.com]
- 6. 3-cyanophenylboronic acid-1,3-propanediol ester [myskinrecipes.com]
- 7. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | C12H18BNO2 | CID 2734655 - PubChem [pubchem.ncbi.nlm.nih.gov]
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